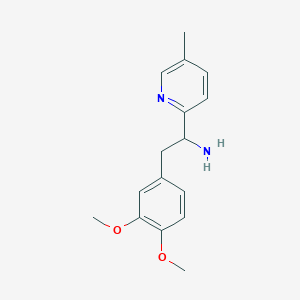
1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride
Descripción general
Descripción
“1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It has an average mass of 264.751 Da and a monoisotopic mass of 264.102936 Da .
Molecular Structure Analysis
The InChI code for “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) . The canonical SMILES structure is C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 228.126263138 g/mol and its monoisotopic mass is 228.126263138 g/mol . The topological polar surface area is 41.1 Ų .
Aplicaciones Científicas De Investigación
Antimalarial Chemotype
- Summary of the Application : The compound “3-piperidin-4-yl-1H-indole” has been explored as a potential antimalarial chemotype. This research was based on a hit derived from a high-throughput screening (HTS) whole-cell screen against Plasmodium falciparum .
- Methods of Application or Experimental Procedures : A series of 3-piperidin-4-yl-1H-indoles with building block diversity was synthesized following a three-step synthetic approach. The synthesized compounds were then evaluated for their anti-parasitic activity .
- Results or Outcomes : The structure-activity relationship (SAR) study showed that 3-piperidin-4-yl-1H-indole is intolerant to most N-piperidinyl modifications. However, a new compound (10d) with lead-like properties (MW = 305; cLogP = 2.42) was identified. This compound showed antimalarial activity against drug-resistant and sensitive strains (EC50 values ∼ 3 μM), selectivity for the malaria parasite, and no cross-resistance with chloroquine .
Safety And Hazards
In case of skin contact with “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride”, it is recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
Propiedades
IUPAC Name |
1-piperidin-4-ylquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMVIICYKKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
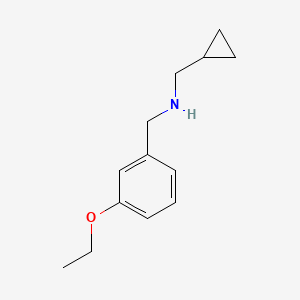
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)
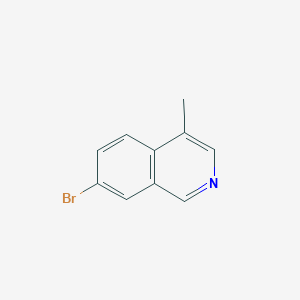
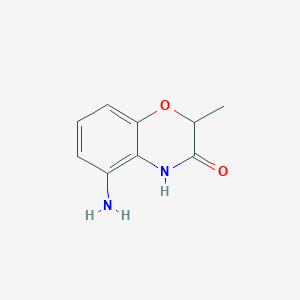
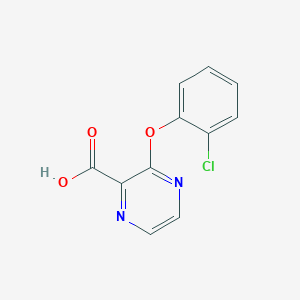
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)

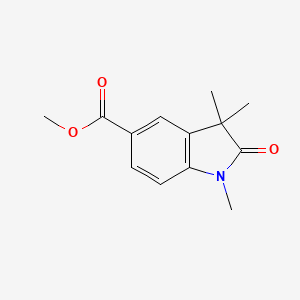
![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)
